4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core structure This compound is characterized by the presence of various functional groups, including a chlorobenzoyl group, a hydroxy group, a methylphenyl group, and a morpholinylpropyl group
Preparation Methods
The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of Functional Groups: The chlorobenzoyl, hydroxy, methylphenyl, and morpholinylpropyl groups are introduced through a series of substitution and addition reactions. Each functional group requires specific reagents and conditions to ensure successful attachment to the pyrrolidinone core.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain a pure product suitable for further applications.
Chemical Reactions Analysis
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The double bonds in the pyrrolidinone core can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new compounds.
Scientific Research Applications
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for understanding biochemical processes.
Medicine: The compound is investigated for its potential therapeutic properties. Its various functional groups may interact with biological targets, leading to the development of new drugs or treatments.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as:
4-(4-Chlorobenzyl)morpholine: This compound shares the chlorobenzoyl and morpholine groups but lacks the pyrrolidinone core and other functional groups.
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: This compound contains a morpholinopropyl group and a benzoate moiety but differs in the overall structure and functional groups.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4/c1-17-3-5-18(6-4-17)22-21(23(29)19-7-9-20(26)10-8-19)24(30)25(31)28(22)12-2-11-27-13-15-32-16-14-27/h3-10,22,29H,2,11-16H2,1H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZXWINFQMYBQ-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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